molecular formula C10H12ClNO4S B1272285 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680618-19-3

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1272285
CAS No.: 680618-19-3
M. Wt: 277.73 g/mol
InChI Key: QABZOPQRRCWJGL-UHFFFAOYSA-N
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Description

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO4S. It is a derivative of benzene, characterized by the presence of an acetamido group, an ethoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride typically involves the following steps:

    Nitration: The starting material, 2-ethoxybenzene, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Acetylation: The amino group is acetylated to form the acetamido group using acetic anhydride.

    Sulfonylation: Finally, the compound is sulfonylated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The acetamido group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Biochemical Studies: Used in the modification of biomolecules for studying their structure and function.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Acetamido-2-chlorobenzene-1-sulfonyl chloride: Similar structure but with a chloro group instead of an ethoxy group.

    5-Acetamido-2-fluorobenzene-1-sulfonyl chloride: Similar structure but with a fluoro group instead of an ethoxy group.

Uniqueness

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs. The ethoxy group can also affect the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

5-acetamido-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZOPQRRCWJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373316
Record name 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-19-3
Record name 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680618-19-3
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